2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 865613-84-9
VCID: VC5131365
InChI: InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)17-21(19,20)11-6-7-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18)
SMILES: CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34

2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

CAS No.: 865613-84-9

Cat. No.: VC5131365

Molecular Formula: C14H13N3O3S

Molecular Weight: 303.34

* For research use only. Not for human or veterinary use.

2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide - 865613-84-9

Specification

CAS No. 865613-84-9
Molecular Formula C14H13N3O3S
Molecular Weight 303.34
IUPAC Name N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Standard InChI InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)17-21(19,20)11-6-7-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18)
Standard InChI Key UNCDGUPIRXLWHL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, reflects its core structure:

  • Benzimidazole backbone: A fused bicyclic system comprising benzene and imidazole rings, stabilized by conjugation .

  • Sulfonamide group (-SO₂NH-): Linked at the 5-position of the benzimidazole, enhancing solubility and enabling hydrogen bonding with biological targets .

  • p-Tolyl substituent: A para-methylphenyl group attached to the sulfonamide nitrogen, contributing to hydrophobic interactions in target binding .

The Standard InChI key (InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)17-21(19,20)11-6-7-12-13(8-11)16-14(18)15-12/h2-8,1) confirms the stereochemical arrangement.

Table 1: Comparative Molecular Properties of Benzimidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₄H₁₃N₃O₃S303.34p-Tolyl, sulfonamide
2-oxo-1-propyl-3H-benzimidazole-5-sulfonamide C₁₀H₁₃N₃O₃S255.30Propyl, sulfonamide

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions starting from 5-nitro-1H-benzimidazole-2(3H)-one:

  • Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 5.

  • Amidation: Treatment with p-toluidine replaces the chloride with the p-tolylamine group, forming the sulfonamide linkage.

  • Reduction: Catalytic hydrogenation reduces nitro groups if present, followed by cyclization to stabilize the dihydroimidazole ring .

Analytical Validation

  • Spectroscopy: IR confirms sulfonamide (S=O at 1150–1350 cm⁻¹) and imidazolone (C=O at 1650–1700 cm⁻¹) .

  • NMR: ¹H NMR (DMSO-d₆) shows δ 2.25 (s, 3H, CH₃), δ 6.85–7.45 (m, aromatic protons), and δ 10.2 (s, 1H, NH) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 304.1 [M+H]⁺.

Pharmacological Activities

Anticancer Efficacy

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells, with IC₅₀ values of 12.3 µM and 15.7 µM, respectively. Mechanistically, the compound:

  • Induces apoptosis: Upregulates caspase-3/7 activity by 3.2-fold compared to controls .

  • Disrupts mitochondrial membrane potential: JC-1 assay shows 65% depolarization at 20 µM .

  • Inhibits tubulin polymerization: Competes with colchicine at the β-tubulin binding site (Kd = 8.9 nM) .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC₅₀ (µM)MechanismReference
MCF-712.3Caspase activation, tubulin inhibition
A54915.7Mitochondrial depolarization
HepG218.9ROS generation

Structure-Activity Relationship (SAR) Insights

  • p-Tolyl group: Enhances lipophilicity (clogP = 2.1), improving membrane permeability compared to unsubstituted analogs (clogP = 1.3) .

  • Sulfonamide linkage: Critical for hydrogen bonding with Thr79 and Ser84 residues in tubulin .

  • 2-oxo group: Stabilizes the imidazolone tautomer, increasing electrophilicity for nucleophilic attack in cancer cells .

Comparative Analysis with Analogues

Replacing the p-tolyl group with smaller alkyl chains (e.g., propyl in ) reduces anticancer potency (IC₅₀ > 50 µM), underscoring the aryl group’s role in target engagement . Conversely, bulkier substituents (e.g., naphthyl) compromise solubility (<10 µg/mL at pH 7.4) .

Drug-Likeness and ADMET Predictions

  • Lipinski’s Rule: Molecular weight (303.34), H-bond donors (2), and acceptors (5) comply with drug-likeness criteria .

  • ADMET:

    • Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s) .

    • Metabolism: Susceptible to CYP3A4-mediated oxidation, generating inactive sulfonic acid metabolites .

    • Toxicity: Ames test-negative; hepatotoxicity risk predicted via structural alerts for mitochondrial disruption .

Challenges and Future Directions

  • Synthetic Optimization: Current yields are suboptimal (32%); microwave-assisted synthesis could enhance efficiency .

  • Target Validation: CRISPR screening needed to identify off-target effects on kinase pathways .

  • Formulation Development: Nanoemulsions or liposomes may address aqueous solubility limitations (2.1 mg/mL).

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